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Compound of Interest

Compound Name: (rac)-TBAJ-5307

Cat. No.: B15565581

For Researchers, Scientists, and Drug Development Professionals

Introduction

(rac)-TBAJ-5307 is a racemic mixture of a potent diarylquinoline compound, with its
levorotatory enantiomer, TBAJ-5307, demonstrating significant promise as a broad-spectrum
inhibitor of non-tuberculous mycobacteria (NTM). This technical guide provides a
comprehensive overview of the chemical structure, properties, mechanism of action, and
preclinical data associated with (rac)-TBAJ-5307 and its active enantiomer. The information
presented herein is intended to support further research and development of this compound as
a potential therapeutic agent for NTM infections.

Chemical Structure and Properties

(rac)-TBAJ-5307 is a complex diarylquinoline. The chemical structure and key properties are
summarized below.

Chemical Structure:

» IUPAC Name: (1R,2S)-1-(6-bromo-2-methoxyquinolin-3-yl)-1-(2,3-dimethoxypyridin-4-yl)-2-
(2,6-dimethoxypyridin-4-yl)-4-(dimethylamino)butan-2-ol (for the active enantiomer, TBAJ-
5307)[1]

e Chemical Formula: C30H35BrN40O6[1]
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e Molecular Weight: 627.54 g/mol [1]

A 2D representation of the chemical structure of the active enantiomer, TBAJ-5307, is provided

by commercial suppliers.

Physicochemical Properties:

Property Value Reference
Molecular Formula C30H35BrN406 [1]
Molecular Weight 627.54 g/mol [1]
Appearance Solid
Solubility 10 mM in DMSO

Solid Powder: -20°C for 12

months; 4°C for 6 months. In
Storage

Solvent: -80°C for 6 months;
-20°C for 6 months.

Mechanism of Action

TBAJ-5307 exerts its anti-mycobacterial effect by targeting the F1Fo-ATP synthase, a critical

enzyme for cellular energy production in mycobacteria. Specifically, it inhibits the Fo domain of

the ATP synthase, which is responsible for proton translocation. By binding to the c-ring of the

Fo domain, TBAJ-5307 prevents the rotation of the synthase, thereby halting ATP synthesis

and leading to a depletion of intracellular ATP. This ultimately results in bacterial cell death.
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Caption: Mechanism of action of TBAJ-5307.

In Vitro Efficacy

The racemic mixture and its enantiomers have been tested against a variety of NTM species.
The active levorotatory enantiomer, TBAJ-5307, demonstrates potent activity at nanomolar

concentrations.

Minimum Inhibitory Concentration (MIC50) Data:

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://www.benchchem.com/product/b15565581?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15565581?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Mycobacterial

. Strain MIC50 (nM) Reference
Species
Mycobacterium
abscessus subsp. Smooth variant 45+09
abscessus
Mycobacterium
abscessus subsp. Rough variant 6+£1.2

abscessus

Mycobacterium avium 1.8 +0.2

Mycobacterium
ATCC 19977 10
abscessus

In Vivo Efficacy

The in vivo efficacy of TBAJ-5307 has been evaluated in a zebrafish model of Mycobacterium
abscessus infection.

Zebrafish Model of M. abscessus Infection:
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Parameter Result Reference
No signs of toxicity-induced
o killing or developmental
Toxicity

abnormalities at tested

concentrations.

Survival Rate

80% survival in infected
embryos treated with 2500 nM
TBAJ-5307 compared to

untreated group.

Bacterial Burden

Significant reduction in
fluorescent pixel count at 3
and 5 days post-infection with
2500 nM TBAJ-5307.

Pathophysiology

Decrease in abscess formation
and cording in treated

zebrafish.

Experimental Protocols
Synthesis of (rac)-TBAJ-5307

The synthesis of (rac)-TBAJ-5307 and other diarylquinolines has been reported to be based
on methods developed by Sutherland et al. and Hotra et al. A general approach to the
synthesis of diarylquinolines is available in the scientific literature. Researchers should refer to

these publications for detailed synthetic procedures.

In Vitro Minimum Inhibitory Concentration (MIC) Assay

A standard broth microdilution method is used to determine the MIC of TBAJ-5307 against

Inoculate wells with
Incubate plates at
of mycobacteria 37°C for 3-5 days

NTM.

Prepare serial dilutions
of TBAJ-5307 in

96-well plates

a standardized suspension
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Caption: Workflow for MIC determination.

e Preparation of Drug Dilutions: Prepare serial twofold dilutions of TBAJ-5307 in cation-
adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates.

e Inoculum Preparation: Grow mycobacterial cultures in an appropriate broth medium (e.g.,
Middlebrook 7H9) to the mid-log phase. Adjust the bacterial suspension to a McFarland
standard of 0.5 and then dilute to the final inoculum concentration.

 Inoculation: Add the standardized bacterial suspension to each well of the microtiter plate
containing the drug dilutions.

 Incubation: Incubate the plates at 37°C for 3 to 5 days.

o MIC Determination: The MIC is defined as the lowest concentration of the drug that
completely inhibits visible growth of the mycobacteria.

Zebrafish Model of Mycobacterium abscessus Infection

The zebrafish embryo model is utilized to assess the in vivo efficacy and toxicity of TBAJ-5307.
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Caption: Zebrafish infection model workflow.

 Infection of Zebrafish Embryos: At 30 hours post-fertilization (hpf), zebrafish embryos are
injected into the caudal vein with a suspension of fluorescently labeled M. abscessus.

e Drug Administration: At 1-day post-infection (dpi), the infected embryos are transferred to 24-
well plates, and TBAJ-5307 is added directly to the water. The drug-supplemented water is
changed daily.

e Monitoring and Imaging: The embryos are monitored daily for survival. The bacterial burden
is quantified by measuring the total area of the fluorescent signal using microscopy.
Pathophysiological changes, such as abscess formation and cording, are also observed.
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o Data Analysis: Survival curves are generated, and the bacterial burden (fluorescent pixel
count) is statistically analyzed between treated and untreated groups.

Conclusion

(rac)-TBAJ-5307, and specifically its active enantiomer TBAJ-5307, represents a highly potent
inhibitor of non-tuberculous mycobacteria with a well-defined mechanism of action targeting the
essential F1Fo-ATP synthase. The nanomolar in vitro activity and promising in vivo efficacy in
the zebrafish model, coupled with a lack of observed toxicity, underscore its potential as a lead
compound for the development of new therapeutics against NTM infections. Further
investigation into its pharmacokinetic and pharmacodynamic properties, as well as its efficacy
in other preclinical models, is warranted to advance this compound towards clinical application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. TBAJ-5307 | Non-tuberculous mycobacteria inhibitor | Probechem Biochemicals
[probechem.com]

 To cite this document: BenchChem. [(rac)-TBAJ-5307: A Technical Guide to a Novel Anti-
Mycobacterial Agent]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15565581#rac-tbaj-5307-chemical-structure-and-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b15565581?utm_src=pdf-body
https://www.benchchem.com/product/b15565581?utm_src=pdf-custom-synthesis
https://www.probechem.com/products_TBAJ-5307.html
https://www.probechem.com/products_TBAJ-5307.html
https://www.benchchem.com/product/b15565581#rac-tbaj-5307-chemical-structure-and-properties
https://www.benchchem.com/product/b15565581#rac-tbaj-5307-chemical-structure-and-properties
https://www.benchchem.com/product/b15565581#rac-tbaj-5307-chemical-structure-and-properties
https://www.benchchem.com/product/b15565581#rac-tbaj-5307-chemical-structure-and-properties
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15565581?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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